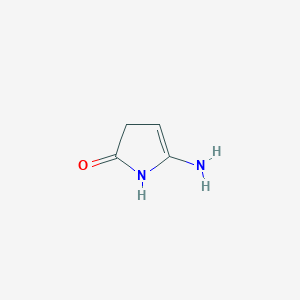

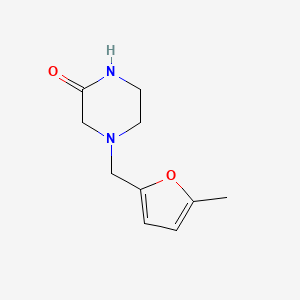

![molecular formula C28H29ClN4O2S B2725695 3-[(4-chlorophenyl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422283-52-1](/img/structure/B2725695.png)

3-[(4-chlorophenyl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with several functional groups, including an amide, a sulfanylidene, and a tetrahydroquinazoline group. These functional groups suggest that the compound could have interesting chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the amide group could participate in hydrolysis or condensation reactions, while the sulfanylidene group could be involved in redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally .Scientific Research Applications

Antimicrobial Applications

Several quinazoline derivatives have been synthesized and evaluated for their antimicrobial efficacy. These compounds have shown promising antibacterial and antifungal activities against a variety of pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The antimicrobial activity of these compounds highlights their potential use in developing new therapeutic agents to combat infectious diseases.

- Antibacterial and Antifungal Properties : Research indicates that quinazoline derivatives exhibit significant antibacterial and antifungal properties, suggesting their potential utility in addressing drug-resistant infections. For instance, Desai et al. (2007) and Desai et al. (2011) synthesized new quinazolines with potential as antimicrobial agents, demonstrating their efficacy against various bacterial and fungal strains (Desai, Shihora, & Moradia, 2007); (Desai, Dodiya, & Shihora, 2011).

Synthetic Applications

The synthesis of quinazoline derivatives involves various chemical reactions that enable the introduction of diverse functional groups. This versatility underscores the potential of quinazoline compounds in the field of medicinal chemistry, particularly in the development of novel therapeutic agents with improved efficacy and safety profiles.

- Synthesis and Characterization : Quinazoline derivatives are synthesized through a variety of chemical reactions, allowing for the introduction of different substituents that could potentially modify their biological activity. For example, Zaki et al. (2017) described a method for synthesizing new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline derivatives, showcasing the chemical versatility of quinazoline frameworks (Zaki, Radwan, & El-Dean, 2017).

Pharmacological Applications

Beyond their antimicrobial potential, quinazoline derivatives have been explored for various pharmacological applications, including anti-inflammatory, analgesic, and anticonvulsant activities. This broad spectrum of biological activities further demonstrates the potential of quinazoline compounds in drug development.

- Pharmacological Screening : Patel et al. (2011) and Patel et al. (2009) investigated the antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole, highlighting the diverse pharmacological applications of quinazoline derivatives (Patel & Shaikh, 2011); (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[(4-chlorophenyl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35ClN4O2S/c1-3-32(23-7-4-6-19(2)16-23)15-5-14-30-26(34)21-10-13-24-25(17-21)31-28(36)33(27(24)35)18-20-8-11-22(29)12-9-20/h4,6-9,11-12,16,21,24-25H,3,5,10,13-15,17-18H2,1-2H3,(H,30,34)(H,31,36) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOAZEZPQRSAOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCNC(=O)C1CCC2C(C1)NC(=S)N(C2=O)CC3=CC=C(C=C3)Cl)C4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

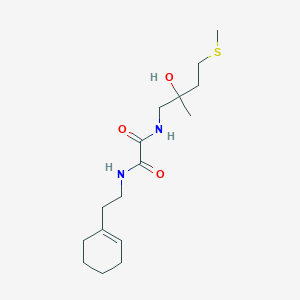

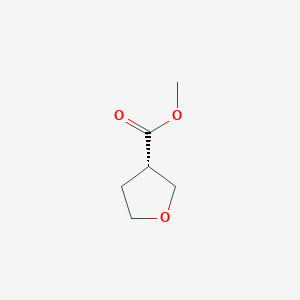

![7-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B2725612.png)

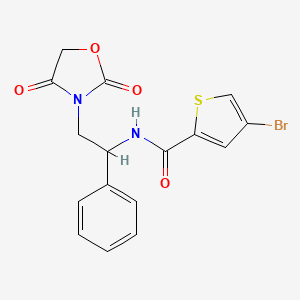

![6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2725618.png)

![3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride](/img/no-structure.png)

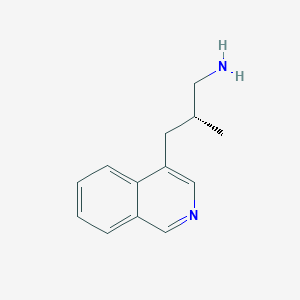

![5-methyl-2-{[3-(3-methylphenoxy)propyl]thio}-1H-benzimidazole](/img/structure/B2725620.png)

![2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2725621.png)

![8-[3-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2725623.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2725633.png)